

Propargyl-PEG4-hydrazide chemical structure and properties

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Compound of Interest

Compound Name: Propargyl-PEG4-hydrazide

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An In-Depth Technical Guide to Propargyl-PEG4-hydrazide

Introduction

Propargyl-PEG4-hydrazide is a heterobifunctional chemical linker indispensable to modern biochemical and pharmaceutical research. It integrates three key functional components: a terminal propargyl group, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a reactive hydrazide moiety. This unique architecture allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for researchers, scientists, and drug development professionals. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the hydrazide group enables efficient covalent bonding with molecules containing aldehyde or ketone groups. [1][2] The PEG4 spacer enhances aqueous solubility, improves biocompatibility, and provides spatial separation between conjugated molecules.[1][3]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Propargyl-PEG4-hydrazide**, with a focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).

Core Chemical Structure and Properties

Propargyl-PEG4-hydrazide is characterized by its linear structure containing a terminal alkyne and a hydrazide group, separated by a 4-unit PEG chain. This bifunctional nature is central to its utility in stepwise conjugation.^[1]

Chemical Structure:

Physicochemical Properties

The key quantitative properties of **Propargyl-PEG4-hydrazide** are summarized below. These values are essential for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage to maintain reagent integrity.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₅	^[4] ^[5]
Molecular Weight	274.3 g/mol	^[5]
CAS Number	2751958-10-6	^[5] ^[6]
Appearance	White Powder or Solid	^[7]
Purity	Typically ≥95%	^[8]
Storage Temperature	-20°C for long-term storage	^[4] ^[5]
Solubility	Soluble in water and most organic solvents	^[3] ^[9]

Key Chemical Reactions and Mechanisms

The utility of **Propargyl-PEG4-hydrazide** stems from the distinct reactivity of its two terminal functional groups, which allows for controlled, sequential bioconjugation.

Hydrazide Reaction with Aldehydes and Ketones

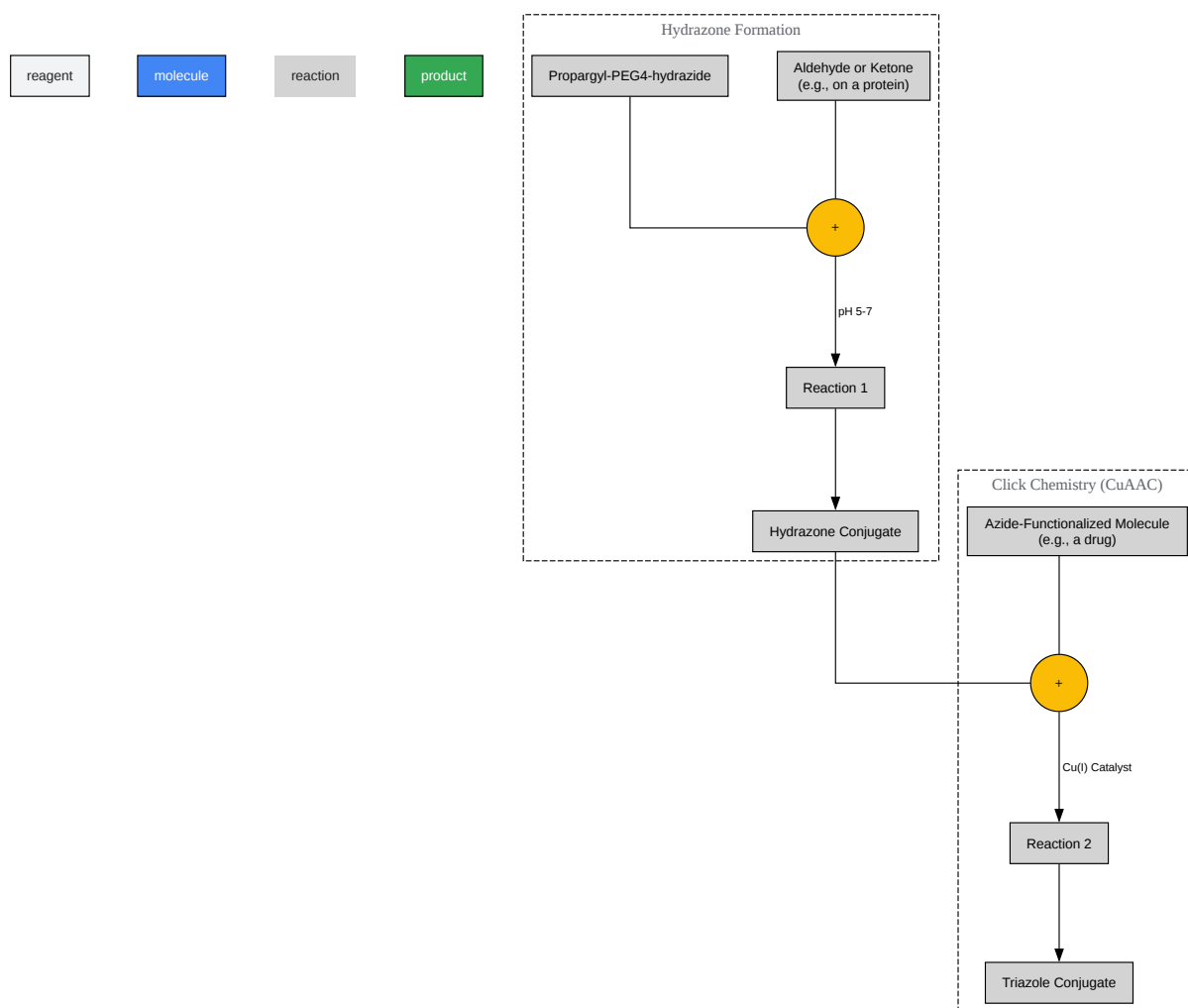
The hydrazide group (-CONHNH₂) reacts specifically with carbonyl moieties (aldehydes and ketones) to form a stable hydrazone bond.^[1]^[10] This reaction is particularly effective in a slightly acidic environment (pH 5-7) and is a common method for labeling glycoproteins after periodate oxidation, which converts vicinal diols in sugar residues to aldehydes.^[10]^[11] The

resulting hydrazone linkage is significantly more stable than the Schiff base formed with a simple amine.[\[10\]](#)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group, with its terminal alkyne, is a key substrate for click chemistry.[\[12\]](#)

Specifically, it undergoes a copper(I)-catalyzed reaction with an azide-containing molecule to form a highly stable 1,4-disubstituted triazole ring.[\[13\]](#) This reaction is highly efficient, stereospecific, and biocompatible, proceeding rapidly in aqueous conditions, which makes it ideal for biological applications.[\[13\]](#)



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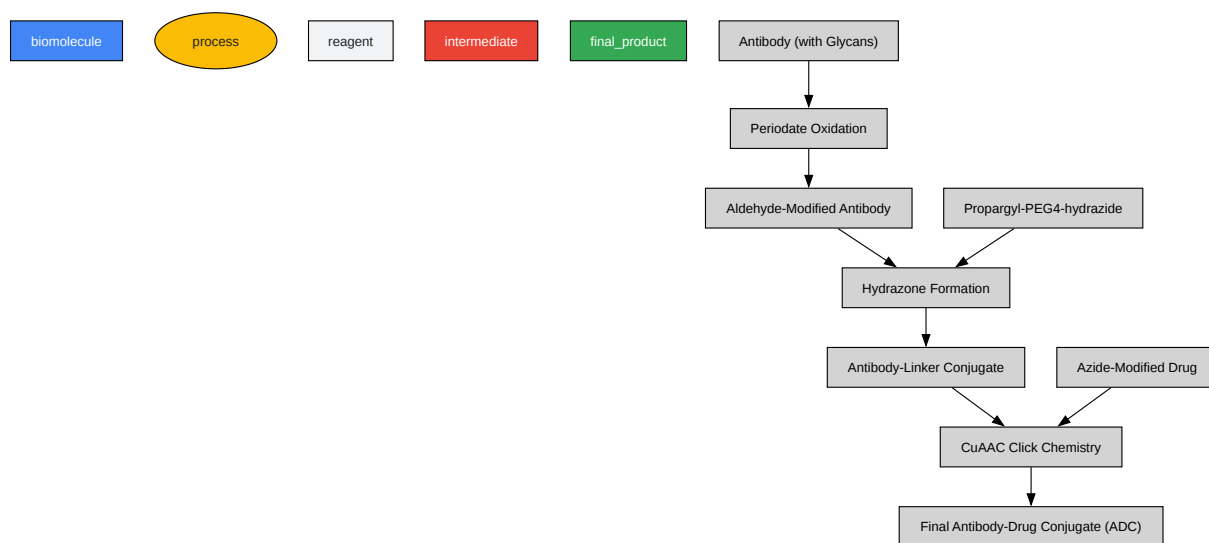
Fig 1. Orthogonal reaction pathways of **Propargyl-PEG4-hydrazide**.

Applications in Research and Drug Development

The dual reactivity of **Propargyl-PEG4-hydrazide** makes it a versatile tool in several cutting-edge areas of research.

Antibody-Drug Conjugates (ADCs)

A primary application of this linker is in the synthesis of ADCs.^{[4][14][15]} In a typical strategy, the carbohydrate domains of an antibody are oxidized to create aldehyde groups. The hydrazide end of the linker is then reacted with these aldehydes. Subsequently, an azide-modified cytotoxic drug is "clicked" onto the propargyl end of the linker.^[1] The resulting ADC is stable in circulation, and because the linker is non-cleavable, the drug is released only upon lysosomal degradation of the entire antibody-linker-drug complex inside the target cancer cell.^{[2][4][14]}



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Fig 2. General workflow for ADC synthesis using **Propargyl-PEG4-hydrazide**.

Bioconjugation and PEGylation

The linker is widely used for PEGylation—the process of attaching PEG chains to molecules like peptides or proteins.[16] This modification can enhance the therapeutic properties of a biomolecule by increasing its solubility, extending its circulatory half-life, and reducing its

immunogenicity. The orthogonal nature of the linker allows for precise, site-specific labeling of biomolecules.[1][17]

PROTAC Development

Propargyl-PEG4-hydrazide also serves as a building block for Proteolysis Targeting Chimeras (PROTACs).[18][19] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker component provides the necessary spacing and flexibility to bridge the two entities effectively.

Experimental Protocols

The following are generalized protocols for the two key reactions involving **Propargyl-PEG4-hydrazide**. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.

Protocol 4.1: Conjugation to an Aldehyde-Containing Protein

This protocol describes the formation of a hydrazone bond between the linker and a protein with accessible aldehyde groups (e.g., an antibody after oxidation).

- **Protein Preparation:** If the protein does not have a native aldehyde group, one can be introduced. For a glycoprotein, dissolve it in an appropriate buffer (e.g., PBS, pH 7.4). Add a freshly prepared solution of sodium periodate (NaIO_4) to a final concentration of 1-10 mM. Incubate in the dark at 4°C for 30 minutes. Quench the reaction by adding glycerol.
- **Buffer Exchange:** Remove excess periodate and byproducts by buffer exchange into an acidic reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column or dialysis.
- **Conjugation Reaction:** Dissolve **Propargyl-PEG4-hydrazide** in the same reaction buffer. Add a 50- to 100-fold molar excess of the linker to the aldehyde-modified protein.
- **Incubation:** Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

- Purification: Remove excess, unreacted linker from the protein conjugate using size-exclusion chromatography (SEC) or dialysis.
- Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry (e.g., MALDI-TOF).^[1]

Protocol 4.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-containing small molecule onto the propargyl-functionalized conjugate from the previous step.

- Reagent Preparation:
 - Prepare a 10 mM solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
 - Prepare a 50 mM solution of copper(II) sulfate (CuSO_4) in water.
 - Prepare a 100 mM solution of a reducing agent, such as sodium ascorbate, in water. This must be made fresh.
- Reaction Setup:
 - In a reaction vessel, add the propargyl-functionalized protein conjugate (from Protocol 4.1) in a suitable buffer (e.g., PBS, pH 7.4).
 - Add the azide-containing molecule to the reaction, typically at a 10- to 20-fold molar excess relative to the protein.
- Catalyst Addition: Add the copper(II) sulfate to a final concentration of 1 mM. Immediately after, add the sodium ascorbate to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

- **Purification:** Purify the final conjugate to remove the catalyst, excess reagents, and byproducts. This is typically achieved using SEC or tangential flow filtration (TFF).
- **Characterization:** Analyze the final product by mass spectrometry to confirm the addition of the azide molecule and by techniques like hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) in ADC synthesis.

Safety and Handling

While **Propargyl-PEG4-hydrazide** is a valuable laboratory reagent, proper safety precautions are essential. Compounds containing hydrazine derivatives can be hazardous.

- **Personal Protective Equipment (PPE):** Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[20\]](#) Avoid contact with skin and eyes.[\[21\]](#) In case of contact, rinse immediately and thoroughly with water.[\[20\]](#)
- **Storage:** Store the compound tightly sealed at -20°C to prevent degradation from moisture and temperature fluctuations.
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[\[20\]](#)

Hazard Statement	Precautionary Statement	Reference(s)
May be harmful if swallowed or inhaled. [21]	Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.	[21]
May cause skin and eye irritation. [21]	Wear protective gloves and eye protection. Wash skin thoroughly after handling.	[21]

Conclusion

Propargyl-PEG4-hydrazide stands out as a powerful and versatile heterobifunctional linker. Its well-defined structure, featuring reactive propargyl and hydrazide groups separated by a hydrophilic PEG spacer, enables robust and efficient orthogonal conjugation strategies. Its critical role in the construction of complex biomolecules, particularly in the development of targeted therapies like ADCs and PROTACs, underscores its importance in advancing both fundamental research and pharmaceutical development. The detailed protocols and data presented in this guide offer a solid foundation for scientists looking to leverage the unique capabilities of this essential chemical tool.

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